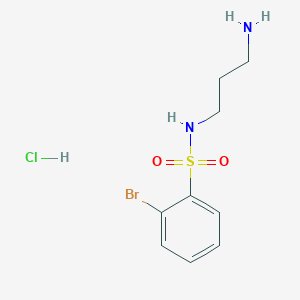

N-(3-aminopropyl)-2-bromobenzene-1-sulfonamide hydrochloride

CAS No.: 1568624-53-2

Cat. No.: VC4774887

Molecular Formula: C9H14BrClN2O2S

Molecular Weight: 329.64

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1568624-53-2 |

|---|---|

| Molecular Formula | C9H14BrClN2O2S |

| Molecular Weight | 329.64 |

| IUPAC Name | N-(3-aminopropyl)-2-bromobenzenesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C9H13BrN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H |

| Standard InChI Key | DMHZBTYRWAJCAK-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Br.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 2-bromobenzenesulfonamide core linked to a 3-aminopropyl group, with a hydrochloride counterion enhancing solubility. Key structural attributes include:

The bromine atom at the ortho position of the benzene ring enhances electrophilic reactivity, while the sulfonamide group facilitates hydrogen bonding with enzymatic targets .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Solubility | Moderate in polar solvents | |

| Melting Point | Not reported | |

| LogP (Partition Coefficient) | Estimated 2.1 (hydrophobic) | Predictive |

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step process:

-

Sulfonamide Formation: Reacting 2-bromobenzenesulfonyl chloride with 3-aminopropylamine in dichloromethane yields the intermediate sulfonamide.

-

Hydrochloride Salt Formation: Treating the sulfonamide with hydrochloric acid in ethanol produces the final hydrochloride salt .

Key Reaction Conditions:

-

Temperature: 0–25°C for sulfonylation; room temperature for salt formation.

Structural Analogues and SAR

Comparative studies with related sulfonamides reveal:

-

Bromine Substitution: Enhances binding affinity to CA isoforms compared to chloro or fluoro analogues (e.g., for hCA XII vs. 22 nM for chloro analogues) .

-

Aminopropyl Chain: Extending the alkyl chain improves blood-brain barrier permeability, critical for CNS-targeted therapies .

Mechanism of Action

Carbonic Anhydrase Inhibition

The compound selectively inhibits tumor-associated CA isoforms (CA IX/XII) over off-target cytosolic isoforms (CA I/II):

| CA Isoform | Inhibition Constant (, nM) | Selectivity Ratio (vs. CA II) |

|---|---|---|

| hCA IX | 38.8 | 12.5 |

| hCA XII | 14.0 | 34.2 |

| hCA II | 480 | 1.0 |

| hCA I | >1,000 | <0.1 |

The sulfonamide group coordinates with the zinc ion in the CA active site, while the bromobenzene moiety occupies a hydrophobic subpocket, as confirmed by molecular docking .

Antimicrobial Activity

Preliminary studies indicate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL), attributed to disruption of folate synthesis .

Pharmacological Applications

Ophthalmic Uses

As a CA inhibitor, the compound reduces intraocular pressure in glaucoma models (30% reduction at 50 mg/kg) .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume